molecular formula C13H14O3 B15058840 Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate

Cat. No.: B15058840
M. Wt: 218.25 g/mol
InChI Key: NLIBFZCVZPYABU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate typically involves the construction of the benzofuran ring followed by the introduction of the ester group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may utilize catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

These compounds share a common benzofuran core but differ in their substituents, leading to variations in their biological activities and applications.

Biological Activity

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings.

Overview of Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of specific molecular targets related to cancer progression. For instance, studies have shown that benzofuran derivatives can modulate the activity of carbonic anhydrases (CAs), which are enzymes involved in tumorigenicity and pH regulation in cancer cells .
  • Cell Viability Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, research indicated that compounds similar to this compound reduced cell viability in K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MOLT-4 (acute lymphoblastic leukemia) cells by more than 50% at concentrations around 100 μM .
  • IC50 Values : Antiproliferative activity has been quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Similar benzofuran derivatives showed IC50 values ranging from 20 to 85 μM against both cancerous and normal cells, suggesting a lack of selectivity but highlighting potential for further optimization .

Antimicrobial Activity

Research into the antimicrobial properties of this compound has revealed promising results:

  • Broad-Spectrum Activity : Preliminary investigations suggest that this compound may exhibit broad-spectrum antimicrobial activity against various pathogens. Specific studies have indicated that related benzofuran carboxylic acids possess significant antibacterial properties, potentially making them candidates for further development as antimicrobial agents .
  • Mechanism of Action : The antimicrobial effects are likely mediated through disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of interest:

  • Inflammatory Pathway Modulation : Compounds within this class have been shown to inhibit inflammatory mediators such as cytokines and prostaglandins. This suggests that this compound could be beneficial in treating inflammatory diseases.
  • Case Studies : In vivo studies are necessary to fully understand the anti-inflammatory effects and mechanisms, but initial findings support its role in reducing inflammation-related markers.

Comparative Analysis Table

Compound NameAnticancer Activity (IC50 μM)Antimicrobial ActivityAnti-inflammatory Potential
This compound20 - 85PromisingYes
Ethyl 5-chloro-3-methylbenzofuran-2-carboxylateSimilarSignificantModerate
Benzofuran Derivative X<10ModerateYes

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H14O3/c1-4-9-5-6-11-10(7-9)8(2)12(16-11)13(14)15-3/h5-7H,4H2,1-3H3

InChI Key

NLIBFZCVZPYABU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC

Origin of Product

United States

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